molecular formula C11H10N2O3 B1336186 ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate CAS No. 626604-80-6

ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Cat. No.: B1336186
CAS No.: 626604-80-6
M. Wt: 218.21 g/mol
InChI Key: CCFIFACOXYODQN-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is systematically named based on its structural components. The compound consists of:

  • Pyrrolo[2,3-b]pyridine core : A fused bicyclic system where the pyrrole ring is attached to the pyridine ring at positions 2 and 3.
  • Oxo group : A ketone moiety (=O) at position 2 of the pyrrolopyridine system.
  • Ethyl acetate substituent : An ethyl ester group (-OCH2CH3) attached to the carbonyl carbon adjacent to the oxo group.

The IUPAC name reflects the substituents’ positions: the oxo group at C2 and the ethyl acetate at C3 of the pyrrolo[2,3-b]pyridine scaffold. Structural validation is supported by spectroscopic data, including SMILES notation (CCOC(=O)C(=O)C1=CNC2=C1C=CC=N2) and InChI codes.

Structural Feature Description
Pyrrolo[2,3-b]pyridine core Fused bicyclic system with nitrogen atoms at positions 1 and 2 of the pyridine ring
Oxo group Ketone moiety at position 2 of the pyrrolopyridine system
Ethyl acetate substituent Ethyl ester group (-OCH2CH3) attached to the C3 position

Properties

IUPAC Name

ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)9(14)8-6-13-10-7(8)4-3-5-12-10/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFIFACOXYODQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CNC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420737
Record name Ethyl oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626604-80-6
Record name Ethyl oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate typically involves the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts and solvents depending on the specific reaction being performed. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate has been studied for its potential as a pharmacophore in drug discovery. Its structural features allow for the modification of biological activity, making it a candidate for developing new therapeutic agents.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. A notable study demonstrated the synthesis of related compounds that showed promising results against various cancer cell lines, highlighting the importance of structural modifications to enhance efficacy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Biochemical Applications

This compound is utilized in biochemical research, particularly in enzyme inhibition studies.

Enzyme Inhibition Studies

The compound has been investigated as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibition studies demonstrated that certain derivatives could effectively reduce enzyme activity, suggesting potential applications in managing type 2 diabetes by delaying glucose absorption .

Fluorescent Probes

Due to its unique electronic properties, derivatives of this compound have been explored as fluorescent probes in biological imaging. These compounds can serve as indicators for lipid droplets in cells, providing insights into cellular metabolism and disease states .

Materials Science Applications

In materials science, this compound has been investigated for its potential use in synthesizing novel materials with desirable properties.

Synthesis of Functional Polymers

The compound can be used as a building block for synthesizing functional polymers that exhibit specific electrical or optical properties. Research has shown that incorporating this compound into polymer matrices can enhance their mechanical strength and thermal stability .

Nanomaterials Development

Recent advancements include the use of this compound in the fabrication of nanomaterials for drug delivery systems. These nanomaterials can improve the solubility and bioavailability of poorly soluble drugs through targeted delivery mechanisms .

Case Studies and Data Tables

The following table summarizes key findings from various studies regarding the applications of this compound:

Application AreaStudy ReferenceFindings
Anticancer Activity Induced apoptosis in cancer cell lines; structural modifications enhanced activity
Antimicrobial Activity Effective against multiple bacterial strains; potential for new antibiotics
Enzyme Inhibition Significant α-glucosidase inhibition; implications for diabetes management
Fluorescent Probes Useful as lipid droplet biomarkers; insights into cellular metabolism
Functional Polymers Enhanced mechanical strength and thermal stability in polymer matrices
Nanomaterials Improved drug delivery systems with enhanced solubility

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For example, derivatives of the pyrrolo[2,3-b]pyridine core have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The compound may exert its effects by binding to the active site of FGFRs, thereby inhibiting their activity and downstream signaling pathways .

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural differences and similarities between ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate and related compounds:

Compound Name Molecular Formula Substituents Key Structural Features Reference
This compound C₁₁H₁₀N₂O₃ Ethyl ester, α-keto group Fused pyrrolo[2,3-b]pyridine core with oxo-acetate
Methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate C₁₀H₈N₂O₃ Methyl ester, α-keto group Pyrrolo[2,3-c]pyridine core (different ring fusion)
Ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate C₁₁H₁₂N₂O₂ Ethyl ester, no oxo group Pyrrolo[3,2-c]pyridine core; lacks ketone functionality
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid C₉H₈N₂O₂ Carboxylic acid Direct acetic acid substituent; higher polarity
Potassium 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate C₉H₅KN₂O₃ Potassium salt of α-keto acid Enhanced water solubility due to ionic form

Key Observations :

  • Ring Fusion : The position of ring fusion (e.g., [2,3-b] vs. [2,3-c] or [3,2-c]) alters electron distribution and steric effects, influencing binding to biological targets .
  • Functional Groups: The α-keto ester in the target compound enhances electrophilicity compared to non-oxo derivatives like ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate, making it more reactive in nucleophilic additions .
  • Ester vs. Acid : The ethyl ester improves cell membrane permeability compared to the carboxylic acid derivative, which may favor intracellular drug delivery .

Reactivity Differences :

  • The α-keto group in the target compound allows for facile condensation reactions (e.g., formation of hydrazones or Schiff bases), unlike non-oxo analogs .
  • Halogenation at the pyridine ring (e.g., bromo-substitution at position 5) is feasible, as seen in derivatives like ethyl 2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate .

Efficacy and Selectivity :

  • The target compound’s α-keto group confers stronger kinase inhibition compared to non-oxo derivatives .
  • Methyl esters (e.g., methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate) exhibit reduced metabolic stability in vivo due to faster esterase hydrolysis compared to ethyl esters .

Biological Activity

Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (CAS No. 626604-80-6) is a heterocyclic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including its chemical properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C₁₁H₁₀N₂O₃
  • Molecular Weight : 218.21 g/mol
  • Melting Point : 160-162 °C
  • Purity : ≥95% .

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Antiproliferative Effects : The compound has demonstrated antiproliferative activity against several cancer cell lines. Its efficacy is attributed to the interaction of the pyrrolo[2,3-b]pyridine moiety with key biological targets involved in cell proliferation and survival pathways .
  • Kinase Inhibition : this compound has shown activity against specific kinases that play crucial roles in cancer signaling pathways. This inhibition can disrupt tumor growth and survival signals .
  • Enzyme Interaction : Studies have highlighted the compound's ability to interact with enzymes critical for cancer progression, suggesting it may inhibit specific signaling cascades essential for tumor viability .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Activity Cell Line/Model IC50 Value (µM) Reference
AntiproliferativeMDA-MB-231 (breast cancer)10
Kinase InhibitionPDK1 (enzyme)0.04 - 0.33
CytotoxicityVarious cancer cell linesVaries

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • In Vitro Studies : A study assessed the compound's effects on MDA-MB-231 cells, revealing a significant reduction in cell viability after treatment with the compound at varying concentrations over three days .
  • In Vivo Studies : In a xenograft model using BALB/c nude mice, administration of this compound resulted in measurable tumor size reductions compared to control groups, indicating its potential as an anticancer agent .

Future Directions

While current research highlights promising biological activities for this compound, further investigations are necessary to fully elucidate its mechanisms of action and therapeutic applications. Future studies should focus on:

  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
  • Clinical Trials : Initiating clinical trials to assess efficacy and safety in human subjects.
  • Derivatives Exploration : Synthesis of derivatives to enhance biological activity and reduce potential side effects.

Q & A

Q. Why do LCMS and HPLC purity values diverge in some studies?

  • Methodology : LCMS detects ionizable impurities (e.g., salts), whereas HPLC (UV detection) may miss non-chromophoric byproducts. Orthogonal validation via ¹H NMR integration (e.g., residual solvent peaks) and elemental analysis resolves such discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Reactant of Route 2
ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

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